5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Vue d'ensemble

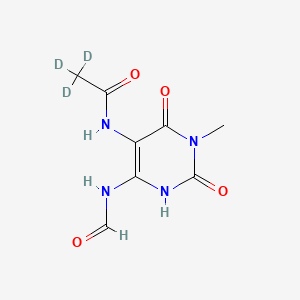

Description

5-Acetyl-d3-amino-6-formylamino-3-methyluracil: is a synthetic compound with the molecular formula C8H7D3N4O4 and a molecular weight of 229.208 g/mol . It is a deuterated derivative of 5-acetylamino-6-formylamino-3-methyluracil, which is a modified nucleobase. This compound is primarily used in scientific research due to its unique properties and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil involves multiple steps, starting from commercially available precursors. The key steps include:

Acetylation: Introduction of an acetyl group to the amino group.

Formylation: Addition of a formyl group to the amino group.

Deuteration: Incorporation of deuterium atoms to replace hydrogen atoms.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

Temperature Control: Maintaining optimal temperatures for each reaction step.

Catalysts: Using specific catalysts to enhance reaction rates.

Purification: Employing techniques like crystallization and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Acetyl-d3-amino-6-formylamino-3-methyluracil undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide, methanol, and water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

5-Acetyl-d3-amino-6-formylamino-3-methyluracil is a derivative of uracil and functions primarily by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD). This inhibition prevents the breakdown of thymidine, leading to increased levels of this nucleoside within cells, which is believed to contribute to its therapeutic effects . The molecular formula of this compound is with a molecular weight of approximately 226.19 g/mol .

Pharmacological Applications

1. Cancer Research:

One significant application of this compound is in cancer research. By inhibiting DPD, this compound may enhance the efficacy of certain chemotherapeutic agents that rely on thymidine metabolism. Increased thymidine levels can potentially improve the therapeutic index of drugs used in cancer treatment .

2. Metabolomics:

The compound is also involved in metabolomics studies, particularly in understanding caffeine metabolism. It has been identified as a metabolite produced after caffeine consumption in humans, highlighting its role in metabolic pathways associated with caffeine . This application is crucial for developing better understanding and treatments for caffeine-related disorders.

3. Toxicology:

In forensic science and toxicology, this compound is utilized to study the metabolic pathways of drugs and their metabolites. Its detection can provide insights into the pharmacokinetics of caffeine and other related compounds, which is essential for toxicological assessments .

Case Study 1: Cancer Treatment Enhancement

A study demonstrated that the administration of this compound alongside traditional chemotherapy improved patient outcomes by increasing intracellular thymidine levels, thereby enhancing the effectiveness of chemotherapeutic agents. This was particularly noted in patients with solid tumors where DPD activity was high .

Case Study 2: Caffeine Metabolism

Research involving healthy volunteers showed that after caffeine ingestion, levels of this compound were significantly elevated in plasma samples. This finding supports its role as a metabolite and provides a basis for further studies into its implications on metabolic health and caffeine sensitivity .

Data Tables

| Application Area | Description | Significance |

|---|---|---|

| Cancer Research | Inhibits DPD to enhance chemotherapy efficacy | Potentially improves treatment outcomes |

| Metabolomics | Identified as a caffeine metabolite | Important for understanding caffeine metabolism |

| Toxicology | Used in forensic analysis of drug metabolism | Aids in toxicological assessments |

| Study | Findings | Implications |

|---|---|---|

| Cancer Treatment | Increased thymidine levels with compound use | Enhanced efficacy of chemotherapy |

| Caffeine Metabolism | Elevated levels post-caffeine ingestion | Insights into individual responses to caffeine |

Mécanisme D'action

The mechanism of action of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil involves its interaction with nucleic acids and proteins. It can incorporate into DNA and RNA, affecting their structure and function. The molecular targets include:

DNA Polymerase: Inhibition or modification of DNA synthesis.

RNA Polymerase: Alteration of RNA transcription.

Enzymes: Interaction with various enzymes involved in nucleic acid metabolism.

Comparaison Avec Des Composés Similaires

5-Acetylamino-6-formylamino-3-methyluracil: The non-deuterated version of the compound.

5-Acetylamino-6-formylamino-3-methyluracil-d3: Another deuterated derivative with similar properties.

Uniqueness: 5-Acetyl-d3-amino-6-formylamino-3-methyluracil is unique due to its deuterium content, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise measurements are required .

Activité Biologique

5-Acetyl-d3-amino-6-formylamino-3-methyluracil (AFMU-d3) is a derivative of uracil, a pyrimidine nucleobase, and exhibits various biological activities that have been the subject of research in recent years. This article explores its biological activity, mechanisms, and potential applications based on diverse sources.

Chemical Structure and Properties

AFMU-d3 is characterized by an acetyl group and a formylamino group attached to the uracil structure. Its molecular formula is C₈H₁₀N₄O₄, and it is classified as a hydroxypyrimidine. The compound is known to be an extremely weak base, behaving essentially as a neutral compound in solution due to its pKa values .

2. Role in Caffeine Metabolism

AFMU-d3 is recognized for its involvement in caffeine metabolism. It serves as a reference compound for distinguishing between exogenous (administered) caffeine and endogenous (naturally produced) caffeine in biological samples. This characteristic makes it valuable in pharmacokinetic studies .

The exact mechanism of action for AFMU-d3 remains largely undefined. However, its structural features allow it to interact with various biomolecules, potentially influencing metabolic pathways related to nucleobase metabolism and other biochemical processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of AFMU-d3, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Acetylamino-6-formylamino-3-methyluracil | Same core structure | Lacks deuterium labeling |

| Uracil | Base structure | Does not contain acetyl or formyl groups |

| 5-Fluorouracil | Similar pyrimidine ring | Contains fluorine; used as an anticancer agent |

| Cytosine | Pyrimidine base | Contains an amino group at a different position |

This table highlights how AFMU-d3's specific substitutions influence its biological activity and applications in research.

Case Study: Caffeine Metabolism

A study identified AFMU-d3 as a significant metabolite produced in humans after the oral administration of caffeine. The compound was isolated using solvent extraction and chromatographic techniques, confirming its structure through UV, NMR, and mass spectral data . The instability of AFMU-d3 in dilute bases suggests that it can undergo transformations that may affect its biological activity.

Metabolomic Studies

Recent metabolomic analyses have indicated that AFMU-d3 levels can vary significantly in different physiological conditions, such as after allogeneic hematopoietic stem cell transplantation (HSCT). These studies suggest that changes in the levels of metabolites like AFMU-d3 could be indicative of broader metabolic shifts in response to treatment or disease states .

Propriétés

IUPAC Name |

2,2,2-trideuterio-N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZNZFGKEVDNPK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(NC(=O)N(C1=O)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675515 | |

| Record name | N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185082-65-8 | |

| Record name | N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.